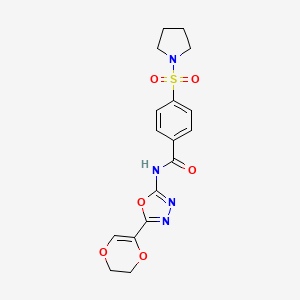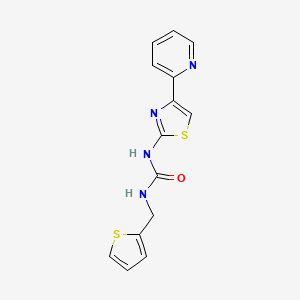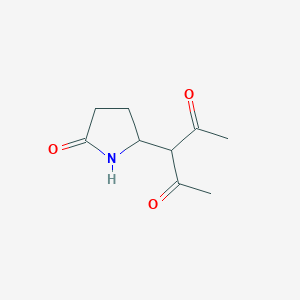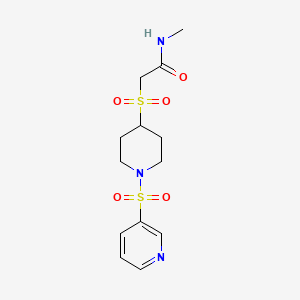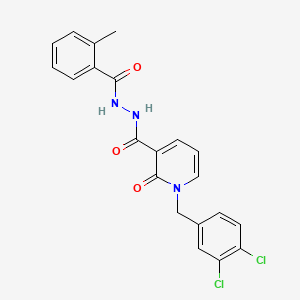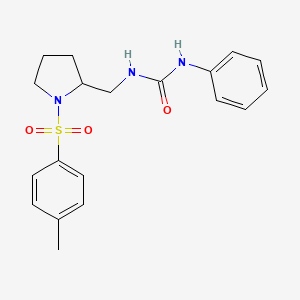
1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea” is a complex organic molecule that contains a phenyl group, a tosylpyrrolidin group, and a urea group . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrrolidine ring, in particular, contributes to the three-dimensional structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrrolidine derivatives can undergo a variety of reactions, including those involving the nitrogen atom in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrrolidine derivatives typically have properties influenced by the pyrrolidine ring and any substituents .Applications De Recherche Scientifique
Molecular Design and Pharmacological Activity
One of the primary applications of compounds like 1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea is in the design of pharmacologically active molecules. For example, N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas have been prepared and screened for pharmacological activity, demonstrating anxiolytic and muscle-relaxant properties, indicating a central nervous system action (Rasmussen et al., 1978). This suggests that 1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea derivatives can potentially be explored for CNS-related therapeutic applications.
Material Science and Gelation Properties
In material science, the structural and rheological properties of gels can be fine-tuned by modifying the molecular structure of gelators, such as urea derivatives. Lloyd and Steed (2011) discovered that certain urea compounds form hydrogels in acidic conditions, and the properties of these gels can be adjusted by changing the anionic components, showcasing the material science applications of such compounds in creating customizable hydrogel materials for various uses (Lloyd & Steed, 2011).
Synthesis and Chemical Properties
The synthesis of derivatives and understanding their chemical properties is a crucial aspect of research on 1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea. For instance, the development of efficient methods for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation demonstrates advancements in synthetic chemistry that could lead to the discovery of new compounds with significant biological or material applications (Li & Chen, 2008).
Biological Evaluation and Anticancer Activity
Furthermore, the diaryl ureas, including derivatives of 1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea, have been explored for their anticancer properties. The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines, suggesting potential applications in developing new anticancer agents (Feng et al., 2020).
Orientations Futures
Mécanisme D'action
Target of action
Compounds with a pyrrolidine ring, like the one in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific information on “1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea”, it’s hard to determine its exact mode of action. But generally, compounds with a pyrrolidine ring can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Biochemical pathways
Compounds with a pyrrolidine ring have been found to affect a variety of biochemical pathways, depending on their specific structure and functional groups .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
Compounds with a pyrrolidine ring have been found to have diverse biological activities .
Action environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propriétés
IUPAC Name |
1-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-9-11-18(12-10-15)26(24,25)22-13-5-8-17(22)14-20-19(23)21-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQAUMYILWWMTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-3-((1-tosylpyrrolidin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2445932.png)
![Methyl 4-[2-amino-3-cyano-6-(3-methylbenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2445935.png)
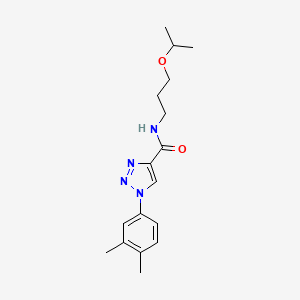
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-fluorobenzenecarboxylate](/img/structure/B2445938.png)
![1,3,7-trimethyl-8-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2445939.png)

